3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Lipophilicity Drug Design ADME Prediction

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol (CAS 1094562-19-2) is a heterocyclic compound that fuses a 2,3-dihydro-1H-indene (indane) scaffold at the 5-position with a 1,2,4-triazole ring bearing a thiol group at the 5-position, forming the 3-aryl-1,2,4-triazole-5-thiol chemotype. It is catalogued primarily as a research chemical and synthetic building block, with a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 1094562-19-2
Cat. No. B1420005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
CAS1094562-19-2
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3
InChIInChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15)
InChIKeyHDEQKMOSDLXFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol (CAS 1094562-19-2): A Structurally Distinct 3-Aryl-1,2,4-triazole-5-thiol Building Block for Pharmacological Probe Development


3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol (CAS 1094562-19-2) is a heterocyclic compound that fuses a 2,3-dihydro-1H-indene (indane) scaffold at the 5-position with a 1,2,4-triazole ring bearing a thiol group at the 5-position, forming the 3-aryl-1,2,4-triazole-5-thiol chemotype [1]. It is catalogued primarily as a research chemical and synthetic building block, with a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol . The compound belongs to the broader 1,2,4-triazole-3-thiol class, members of which have been disclosed as dopamine-β-hydroxylase (DBH) inhibitors and other pharmacological agents [2]. It is important to note that this compound bears the indane substituent at the triazole C-3 position (carbon-linked), which is fundamentally distinct from the N-4-linked benzocycloalkyl-azolethione DBH inhibitors described in the patent literature, where the indane group is attached to the triazole nitrogen [3].

Why 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol Cannot Be Replaced by Generic 3-Aryl-1,2,4-triazole-5-thiol Analogs in Pharmacological Studies


The 3-aryl-1,2,4-triazole-5-thiol scaffold encompasses a diverse family of compounds whose physicochemical properties, tautomeric equilibria, and biological target engagement are highly sensitive to the nature of the aryl substituent [1]. Substituting the 2,3-dihydro-1H-inden-5-yl moiety with a simple phenyl, 4-chlorophenyl, or p-tolyl group alters critical molecular descriptors—most notably lipophilicity and electronic character—that govern membrane permeability, metabolic stability, and target binding [2]. Critically, the indane-fused bicyclic system introduces conformational restriction absent in freely rotating mono-aryl analogs, which can translate into differential binding mode preferences at enzyme active sites, as established in structure-activity studies of indane-containing heterocycles targeting dopamine-β-hydroxylase [3]. Generic substitution therefore risks loss of the specific conformational and physicochemical signature that underlies this compound's distinct pharmacological profile within the triazole-thiol chemotype.

Head-to-Head Quantitative Evidence: How 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol Differentiates from 3-Phenyl and 3-(4-Chlorophenyl) Analogs


Predicted Lipophilicity (logP) Benchmarking: Indanyl Substituent Confers ~0.95 log Unit Higher logP than Unsubstituted Phenyl in the 3-Aryl-1,2,4-triazole-5-thiol Series

The predicted partition coefficient (logP) for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is 3.71, calculated using the ChemBase/JChem platform [1]. In contrast, the corresponding 3-phenyl analog (3-phenyl-1H-1,2,4-triazole-5-thiol hydrate) has a predicted logP of 2.76 [2]. The +0.95 log unit difference represents an approximately 9-fold increase in lipophilicity, which directly impacts membrane permeability and tissue distribution. This differentiation exceeds the typical ~0.5 log unit threshold considered meaningful for biological property divergence in lead optimization [3]. The indane-fused bicyclic system thus provides a quantifiable lipophilicity advantage over the minimal phenyl congener without introducing halogen substituents that may carry toxicity liabilities.

Lipophilicity Drug Design ADME Prediction

Predicted Dissociation Constant (pKa): Indanyl-Substituted Triazole-Thiol Exhibits ~1.5 pKa Unit Lower Acidity than 3-Phenyl Analog, Altering Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) for the thiol group of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is 7.85, as computed on the ChemBase platform [1]. For 3-phenyl-1H-1,2,4-triazole-5-thiol, the corresponding predicted pKa is approximately 9.33 [2]. This ~1.48 unit downward shift in pKa means that at physiological pH 7.4, the indanyl-substituted compound is substantially more ionized (greater thiolate anion fraction) than the phenyl analog. Since the thiol/thione tautomeric equilibrium and metal-coordinating ability of triazole-thiols are pH-dependent, this difference directly affects the compound's capacity to engage copper-containing enzyme active sites, such as dopamine-β-hydroxylase [3].

Ionization State pKa Prediction Physiological pH Profiling

Conformational Restriction: Indane Bicyclic Scaffold Locks the Aryl Ring into a Fused Cyclopentane Geometry Unavailable to Freely Rotating 3-Phenyl and 3-(4-Chlorophenyl) Analogs

The 2,3-dihydro-1H-inden-5-yl substituent in the target compound is a bicyclic system where the phenyl ring is fused to a cyclopentane ring, constraining the C5–C6–C7–C8–C9 system into a planar geometry with a fixed cyclopentane envelope conformation [1]. In contrast, 3-phenyl-1,2,4-triazole-5-thiol and 3-(4-chlorophenyl)-1,2,4-triazole-5-thiol possess freely rotating aryl rings with rotational energy barriers of 2–3 kcal/mol [2]. The indane scaffold imposes conformational restriction while maintaining aromatic character, a design principle shown to enhance binding affinity in benzocycloalkyl-containing DBH inhibitors by pre-organizing the ligand into a bioactive conformation [3]. This structural pre-organization can reduce the entropic penalty upon target binding compared to flexible phenyl analogs, although direct binding data for this specific compound remains to be experimentally determined.

Conformational Analysis Scaffold Design Structure-Based Drug Design

Regiochemical Differentiation: C-3 Indanyl Attachment versus N-4 Benzocycloalkyl Substitution Defines Divergent Patent Landscapes and Biological Target Profiles for Triazole-Thiol Based DBH Inhibitors

The target compound, 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, bears the indane substituent at the C-3 carbon of the 1,2,4-triazole ring (C-linked). This is fundamentally distinct from the benzocycloalkylazolethione compounds claimed in US5538988, where the indane or tetrahydronaphthalene group is attached to the N-4 or N-1 nitrogen of the triazole ring (N-linked) [1]. Similarly, the 4-aralkyl-5-substituted-1,2,4-triazole-3-thiols described in EP0323737A1 as DBH inhibitors feature the aralkyl group at N-4, not C-3 [2]. This regiochemical distinction carries significant consequences: C-3 aryl substitution preserves the 1H-1,2,4-triazole-5-thiol tautomeric system with an unsubstituted N-4 position available for further derivatization, whereas N-4 substitution eliminates this site for hydrogen bonding or metal coordination [3]. Researchers interested in exploring DBH inhibition via a C-3 aryl pharmacophore—a distinct chemical series from the N-4 benzocycloalkyl patent space—require this specific compound.

Regiochemistry Patent Landscape Dopamine-β-Hydroxylase Inhibition

Thiol–Thione Tautomeric Equilibrium and S-Derivatization Reactivity: Indanyl-Substituted Triazole-5-thiol Provides a Single, Well-Defined Electrophilic Handle for Chemical Biology Probe Synthesis

The 1,2,4-triazole-5-thiol system exists in equilibrium with the 1,2,4-triazole-3-thione tautomer [1]. For 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, the predicted pKa of 7.85 and logD (pH 7.4) of 3.58 [2] indicate that at physiological pH, the thiol-thione equilibrium favors a substantial thiolate population, providing a nucleophilic sulfur center for selective S-alkylation or S-acylation in chemical biology probe synthesis. In contrast, N-4 substituted analogs (e.g., 4-benzyl-1,2,4-triazole-3-thiols described in EP0323737A1) have the N-4 position blocked, altering both the tautomeric preference and the reactivity profile of the sulfur atom [3]. The indanyl substituent at C-3 leaves the N-4 and N-1 positions unsubstituted, preserving the full hydrogen-bond donor/acceptor capacity of the triazole ring while offering a single, unambiguous thiol site for chemoselective conjugation—an advantage over 4-substituted triazole-3-thiols where tautomeric ambiguity can complicate derivatization chemistry.

Tautomerism Chemical Biology S-Functionalization

Recommended Application Scenarios for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of C-3 Aryl Triazole-Thiols as Dopamine-β-Hydroxylase (DBH) Inhibitors Independent of the N-4 Benzocycloalkyl Patent Space

This compound serves as a key building block for exploring C-3 indanyl substitution within the 1,2,4-triazole-5-thiol pharmacophore, a chemical space distinct from the N-4 benzocycloalkyl series claimed in US5538988 [1]. Researchers can systematically compare the DBH inhibitory activity of this C-3 indanyl derivative against N-4 indanyl analogs to elucidate the regioisomeric preference of the enzyme's copper-containing active site. The predicted pKa of 7.85 [2], which positions the thiolate anion as the predominant species at physiological pH, provides a mechanistic rationale for investigating copper coordination in a pH-dependent manner.

Chemical Biology Probe Development via Selective S-Alkylation of the Unsubstituted Triazole-Thiol Handle

The unambiguous thiol group at the triazole 5-position, with no competing reactive sites at N-1 or N-4 [1], makes this compound an ideal starting material for chemoselective S-alkylation or S-acylation to generate fluorescent probes, affinity chromatography resins, or biotinylated derivatives [2]. The predicted logP of 3.71 and logD (pH 7.4) of 3.58 [3] further indicate that S-alkylated derivatives will retain sufficient lipophilicity for cellular membrane permeability, enabling intracellular target engagement studies.

Conformational Restriction Studies in Triazole-Based Enzyme Inhibitor Design Using Indane as a Rigid Phenyl Bioisostere

The 2,3-dihydro-1H-inden-5-yl group functions as a conformationally restricted phenyl bioisostere, locking the aromatic ring into a fixed geometry with a cyclopentane envelope conformation [1]. By comparing the binding thermodynamics (ΔG, ΔH, TΔS) of this compound against its freely rotating 3-phenyl or 3-(4-chlorophenyl) counterparts, medicinal chemists can quantify the entropic benefit of scaffold rigidification within the triazole-thiol series [2]. The +0.95 logP differential relative to 3-phenyl-1,2,4-triazole-5-thiol [3] allows deconvolution of lipophilicity-driven versus conformation-driven contributions to binding affinity.

Metabolic Stability Profiling of Indane-Containing Heterocycles as a Function of Lipophilicity and Ring Strain

With a predicted logP of 3.71, this compound occupies a lipophilicity window (logP 3–4) that is associated with acceptable metabolic stability while maintaining adequate permeability [1]. Researchers can use this compound as a representative indane-fused triazole to assess cytochrome P450 oxidative metabolism of the cyclopentane ring versus the triazole-thiol moiety, comparing metabolic soft spots against the 3-phenyl analog (logP 2.76) and higher logP 4-substituted analogs [2]. Such studies inform the design of metabolically robust triazole-thiol lead compounds with indane or related bicyclic scaffolds.

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